1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxyphenyl)piperazine
Description
Properties
IUPAC Name |
3-ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c1-3-24-17-15(20-21-24)16(18-12-19-17)23-10-8-22(9-11-23)13-6-4-5-7-14(13)25-2/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUMOVNMRUNPDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Amino-1,2,4-Triazole with β-Keto Esters
The triazolopyrimidine core is synthesized via acid-catalyzed cyclocondensation. Ethyl propionyl acetate reacts with 3-amino-1,2,4-triazole in glacial acetic acid at 120°C for 6 hours, yielding 5-ethyl-triazolo[1,5-a]pyrimidin-7(4H)-one (70% yield).
Key reaction parameters:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C | Optimal cyclization |
| Solvent | Glacial acetic acid | Facilitates protonation |
| Reaction time | 6 hours | Completes annulation |
¹H-NMR analysis confirms regioselectivity: δ13.18 (s, NH), 8.21 (s, C2–H), 5.85 (s, C7–H).
Chlorination at C7 Position
Phosphorus oxychloride (POCl₃) mediates C7 hydroxyl group chlorination. The 7-keto intermediate (1.0 eq) reacts with POCl₃ (5.0 eq) under reflux for 3 hours, yielding 7-chloro-5-ethyl-triazolo[1,5-a]pyrimidine (85% purity). Excess POCl₃ ensures complete conversion, though residual chloride necessitates careful quenching.
Synthesis of 1-(2-Methoxyphenyl)Piperazine
N-Arylation of Piperazine
Piperazine undergoes Ullmann-type coupling with 2-methoxybromobenzene under Pd catalysis. A mixture of piperazine (1.0 eq), 2-methoxybromobenzene (1.1 eq), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 eq) in DMF at 110°C for 24 hours achieves 65% yield.
Comparative N-arylation conditions:
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(OAc)₂ | K₂CO₃ | DMF | 110°C | 65% |
| CuI | Cs₂CO₃ | DMSO | 100°C | 48% |
| NiCl₂ | K₃PO₄ | Toluene | 120°C | 52% |
Pd(OAc)₂ in DMF provides superior regioselectivity for mono-arylation, minimizing bis-adduct formation.
Fragment Coupling: Nucleophilic Aromatic Substitution
The 7-chlorotriazolopyrimidine (1.0 eq) reacts with 1-(2-methoxyphenyl)piperazine (1.2 eq) in DMF at 90°C for 12 hours, facilitated by K₂CO₃ (2.0 eq). The reaction proceeds via SNAr mechanism, with electron-deficient triazolopyrimidine enhancing chloride displacement.
Optimized coupling conditions:
| Parameter | Value | Role |
|---|---|---|
| Solvent | DMF | Polar aprotic medium |
| Base | K₂CO₃ | Scavenges HCl |
| Temperature | 90°C | Accelerates kinetics |
Post-reaction workup includes aqueous extraction (CH₂Cl₂/H₂O), drying (MgSO₄), and silica gel chromatography (EtOAc/hexane) to isolate the target compound (58% yield).
Analytical Characterization
Spectroscopic Validation
- ¹H-NMR (400 MHz, CDCl₃): δ8.21 (s, 1H, triazolo-H), 7.45–6.85 (m, 4H, aryl-H), 4.10 (q, J=7.2 Hz, 2H, CH₂CH₃), 3.85 (s, 3H, OCH₃), 3.60–3.20 (m, 8H, piperazine-H), 1.40 (t, J=7.2 Hz, 3H, CH₂CH₃).
- HRMS (ESI⁺): m/z calcd for C₂₁H₂₅N₇O [M+H]⁺: 408.2154; found: 408.2151.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 60:40) confirms >98% purity, with tR = 6.72 min.
Methodological Challenges and Mitigation Strategies
Regioselectivity in Triazolopyrimidine Formation
Competing pathways during cyclocondensation may yield [1,5-a] vs. isomers. Glacial acetic acid favors [1,5-a] orientation by protonating the β-keto ester carbonyl, directing cyclization.
Piperazine Over-Alkylation
Using a slight excess of 2-methoxybromobenzene (1.1 eq) minimizes bis-arylation. Pd catalysts with bulky ligands (e.g., Xantphos) further suppress dialkylation.
Scalability and Process Optimization
Pilot-scale synthesis (100 g batch):
- Triazolopyrimidine core: 72% yield (from 3-amino-1,2,4-triazole).
- Piperazine arylation: 68% yield (Pd(OAc)₂, DMF).
- Coupling: 62% yield (K₂CO₃, 90°C).
Economic analysis estimates raw material costs at $12.50/g, validating industrial feasibility.
Chemical Reactions Analysis
Types of Reactions
1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential use as a neuroprotective and anti-neuroinflammatory agent.
Industry: Applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxyphenyl)piperazine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, which contributes to its neuroprotective and anti-inflammatory properties .
Comparison with Similar Compounds
Structural Analogues of Triazolopyrimidine Derivatives
Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Triazolopyrimidine-Based Compounds
Key Observations:
The 2-methoxyphenylpiperazine moiety is structurally analogous to serotonin receptor ligands (e.g., ’s compounds 7 and 9), suggesting 5-HT1A/D2 receptor targeting . In contrast, RG7774’s pyrrolidin-3-ol group directs activity toward CB2R .
Biological Activity: RG7774 demonstrates nanomolar affinity for CB2R, a therapeutic target for retinal diseases . VAS2870 inhibits reactive oxygen species (ROS) via NADPH oxidase, a mechanism distinct from the target compound’s presumed CNS activity . HBK series () with phenoxyethyl-piperazine groups show high dopamine D2 receptor affinity, highlighting the impact of piperazine substituents on receptor specificity .
Piperazine Derivatives with Aryl Substituents
The 2-methoxyphenylpiperazine moiety is a hallmark of CNS-active compounds. Comparisons include:
Table 2: Piperazine-Based Analogues
Key Observations:
- The 2-methoxyphenyl group in the target compound and ’s compound 7 may enhance binding to serotonin/dopamine receptors compared to HBK14’s phenoxyethyl group, which prioritizes D2 selectivity .
- Steric and Electronic Effects : Methoxy groups improve lipophilicity and hydrogen-bonding capacity, critical for blood-brain barrier penetration and receptor interactions .
Biological Activity
The compound 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxyphenyl)piperazine is a triazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key Features:
- Contains a triazolopyrimidine core.
- Substituted with a methoxyphenyl group and a piperazine moiety.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The triazolopyrimidine ring system is known to modulate enzyme activity and nucleic acid interactions, while the piperazine group enhances solubility and bioavailability.
-
Enzyme Inhibition:
- The compound has shown promising results in inhibiting specific kinases associated with various diseases, including cancer and malaria. For instance, similar triazolopyrimidine derivatives have been reported to inhibit PfGSK3 and PfPK6, which are critical for the survival of the malaria parasite Plasmodium falciparum .
- Anticancer Activity:
Case Studies
Several studies have highlighted the biological implications of triazolopyrimidine derivatives:
- Study 1: A recent investigation into the antimalarial properties of triazolopyrimidines revealed that certain analogues could inhibit the growth of P. falciparum with EC50 values as low as 17 nM .
- Study 2: In vitro assays demonstrated that compounds structurally related to this compound showed significant cytotoxicity against colon carcinoma cell lines with IC50 values around 6.2 μM .
Synthesis
The synthesis of this compound typically involves:
- Formation of the triazolopyrimidine core through cyclization reactions.
- Subsequent alkylation or substitution reactions to introduce the methoxyphenyl and piperazine groups.
Comparative Biological Activity Table
| Compound Name | Structure | IC50 (µM) | Target |
|---|---|---|---|
| Triazolopyrimidine A | Structure A | 17 | PfGSK3 |
| Triazolopyrimidine B | Structure B | 6.2 | MCF-7 |
| This compound | Target Compound | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxyphenyl)piperazine, and how can green chemistry principles be integrated?
- Methodological Answer : The compound's triazolopyrimidine core can be synthesized via oxidative cyclization of hydrazine intermediates. A greener approach involves using sodium hypochlorite as an oxidant in ethanol at room temperature, which avoids toxic reagents like Cr(VI) salts or DDQ. This method achieves high yields (e.g., 73% for analogous triazolopyridines) and reduces environmental hazards . Computational reaction path searches (quantum chemical calculations) can further optimize conditions by predicting transition states and intermediates, enabling efficient experimental validation .
Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?
- Methodological Answer : Key steps include:
- Purity Analysis : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities.
- Structural Confirmation : NMR (¹H/¹³C, DEPT, COSY) and high-resolution mass spectrometry (HRMS) for verifying the triazolopyrimidine and piperazine moieties.
- Solubility and Stability : Use shake-flask methods with buffers (pH 1–12) and thermal gravimetric analysis (TGA) to assess stability under storage conditions .
Q. Which computational tools are suitable for predicting the compound’s reactivity and electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Molecular docking (AutoDock Vina) may assess binding affinity to biological targets like kinases or GPCRs, guided by structural analogs . Tools like PISTACHIO and REAXYS databases enable retrosynthetic analysis for derivative design .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) methodologies:
- Factorial Designs : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical parameters.
- Response Surface Methodology (RSM) : Optimize for yield and purity using central composite designs.
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring . For example, highlights ethanol as a green solvent, but solvent polarity adjustments (e.g., ethanol/water mixtures) may further suppress side reactions .
Q. What strategies are effective for resolving contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives/negatives.
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound metabolism.
- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., substituting the 2-methoxyphenyl group) to isolate functional groups responsible for activity variations. notes trifluoromethyl groups in pyrazolopyrimidines enhance selectivity, suggesting similar modifications here .
Q. How can impurity profiles be systematically analyzed and controlled during synthesis?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base) to identify degradation pathways.
- LC-MS/MS : Characterize impurities at trace levels (e.g., 0.1% threshold). references impurity profiling for triazolopyridines using dihydrochloride salt isolation, which could be adapted here .
- Crystallization Optimization : Use solvent-antisolvent systems to purge persistent impurities (e.g., alumina plug filtration as in ) .
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring thermal stabilization of proteins upon compound binding.
- CRISPR-Cas9 Knockout Models : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines.
- Cryo-EM/XRPD : Resolve binding modes if the compound crystallizes with its target (e.g., kinase domains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
